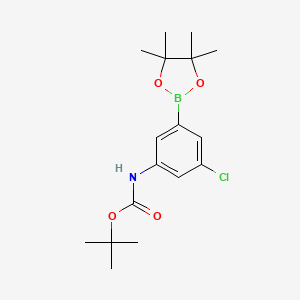

3-(N-BOC-Amino)-5-chlorophenylboronic acid pinacol ester

Descripción

3-(N-BOC-Amino)-5-chlorophenylboronic acid pinacol ester is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid pinacol ester group, a tert-butoxycarbonyl (BOC) protected amino group, and a chlorine atom on the phenyl ring. The molecular formula of this compound is C17H26BNO4Cl, and it has a molecular weight of 361.67 g/mol .

Propiedades

IUPAC Name |

tert-butyl N-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BClNO4/c1-15(2,3)22-14(21)20-13-9-11(8-12(19)10-13)18-23-16(4,5)17(6,7)24-18/h8-10H,1-7H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXATTIEEWHUBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-BOC-Amino)-5-chlorophenylboronic acid pinacol ester typically involves the following steps:

Protection of the Amino Group: The amino group on the phenyl ring is protected using tert-butoxycarbonyl (BOC) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

Borylation: The protected amino phenyl compound is then subjected to borylation using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This step introduces the boronic acid pinacol ester group onto the phenyl ring.

Industrial Production Methods

Industrial production of 3-(N-BOC-Amino)-5-chlorophenylboronic acid pinacol ester follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

3-(N-BOC-Amino)-5-chlorophenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms biaryl or aryl-vinyl compounds.

Deprotection: The BOC protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino compound.

Common Reagents and Conditions

Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.

Bases: Triethylamine, potassium acetate, and sodium carbonate are commonly used bases.

Oxidizing Agents: Hydrogen peroxide and sodium perborate are used for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Free Amino Compounds: Formed by deprotection of the BOC group.

Phenols: Formed by oxidation of the boronic acid pinacol ester group.

Aplicaciones Científicas De Investigación

Cross-Coupling Reactions

One of the primary applications of 3-(N-BOC-Amino)-5-chlorophenylboronic acid pinacol ester is in cross-coupling reactions, such as the Suzuki-Miyaura reaction and Chan-Evans-Lam amination.

Table 1: Summary of Cross-Coupling Reactions

| Reaction Type | Coupling Partners | Yield Range (%) | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Aryl halides and boronates | 60-82 | |

| Chan-Evans-Lam | Aryl amines | 38-79 |

In the Chan-Evans-Lam reaction, the compound has been shown to facilitate the formation of C-N bonds effectively. For example, using this boronic acid pinacol ester with various aryl amines yielded moderate to high efficiency in product formation .

Ligand Development

The compound has also been utilized in developing new ligands for palladium-catalyzed reactions. The presence of the N-Boc protecting group allows for selective reactions while maintaining stability under reaction conditions. Studies have demonstrated that using this compound as a ligand can enhance the yields of desired products significantly .

Synthesis of Pharmaceuticals

A notable case study involves synthesizing pharmaceutical intermediates where 3-(N-BOC-Amino)-5-chlorophenylboronic acid pinacol ester was employed to construct complex molecules through cross-coupling methods. For instance, it has been used to synthesize compounds relevant to cancer treatment, demonstrating its utility in medicinal chemistry .

Table 2: Case Study Summary

| Compound Targeted | Reaction Type | Yield (%) | Application Area |

|---|---|---|---|

| Anti-cancer agent A | Suzuki coupling | 75 | Oncology |

| Antibiotic B | Chan-Evans-Lam | 68 | Infectious diseases |

Material Science Applications

Beyond organic synthesis, this compound has potential applications in material science, particularly in developing functional materials that incorporate boron into their structures. The unique properties of boron compounds can lead to materials with enhanced electronic or optical properties .

Mecanismo De Acción

The mechanism of action of 3-(N-BOC-Amino)-5-chlorophenylboronic acid pinacol ester is primarily related to its ability to form covalent bonds with biological molecules. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and drug development. The compound can also undergo oxidative transformations, which can be exploited in various chemical and biological applications .

Comparación Con Compuestos Similares

Similar Compounds

3-(N-BOC-Amino)phenylboronic acid pinacol ester: Lacks the chlorine atom, making it less reactive in certain chemical reactions.

4-(N-BOC-Amino)phenylboronic acid pinacol ester: The amino group is positioned differently, affecting its reactivity and applications.

5-Indoleboronic acid pinacol ester: Contains an indole ring instead of a phenyl ring, leading to different chemical properties and applications.

Uniqueness

3-(N-BOC-Amino)-5-chlorophenylboronic acid pinacol ester is unique due to the presence of both the BOC-protected amino group and the chlorine atom on the phenyl ring. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis and scientific research .

Actividad Biológica

3-(N-BOC-Amino)-5-chlorophenylboronic acid pinacol ester is a compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and organic synthesis. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(N-BOC-Amino)-5-chlorophenylboronic acid pinacol ester is C₁₈H₂₈BNO₄, with a molecular weight of approximately 333.23 g/mol. The compound features a tert-butoxycarbonyl (Boc) protected amino group and a chlorophenyl moiety, which contribute to its stability and reactivity in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.

Anticancer Properties

Research has indicated that boronic acids, including 3-(N-BOC-Amino)-5-chlorophenylboronic acid pinacol ester, may exhibit anticancer properties through their ability to inhibit proteasomes and other enzymes involved in cancer cell proliferation. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, which may lead to the inhibition of key biological pathways .

Case Study:

A study on boronic acid derivatives demonstrated that certain compounds could effectively inhibit the growth of cancer cells by targeting proteasomal activity. This suggests that 3-(N-BOC-Amino)-5-chlorophenylboronic acid pinacol ester may have similar effects, warranting further investigation into its specific mechanisms and efficacy against various cancer types .

The biological activity of 3-(N-BOC-Amino)-5-chlorophenylboronic acid pinacol ester can be attributed to its unique structure. The interaction between the boron atom and biological targets allows for modulation of enzyme activities. For instance, the compound's boronic acid group can reversibly bind to serine residues in active sites of certain enzymes, thus inhibiting their function .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-(N-BOC-Amino)-5-chlorophenylboronic acid pinacol ester, it is useful to compare it with similar compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 3-(N-Boc-Amino)-5-chlorophenylboronic acid pinacol ester | Boc-protected amino group; chlorinated phenyl ring | Potential anticancer and antimicrobial activity |

| 5-Chlorophenylboronic Acid Pinacol Ester | Lacks amino protection; more reactive | Limited biological studies |

| N-Boc-phenylboronic Acid Pinacol Ester | Similar protective group; no chlorination | Less stability; potential for different reactivity |

This comparison highlights how the presence of both a Boc-protected amino group and a chlorinated phenyl ring enhances the selectivity and potential biological activity of 3-(N-BOC-Amino)-5-chlorophenylboronic acid pinacol ester compared to its counterparts.

Applications in Medicinal Chemistry

The primary application of this compound lies in organic synthesis, particularly in forming carbon-carbon bonds through cross-coupling reactions. However, its potential as a therapeutic agent makes it a candidate for further research in drug development. The unique interactions of boron compounds with biomolecules suggest that they could play significant roles in treating diseases such as cancer .

Q & A

Q. What are the common synthetic routes for preparing 3-(N-BOC-Amino)-5-chlorophenylboronic acid pinacol ester?

The compound is typically synthesized via sequential functionalization of the phenyl ring. A plausible route involves:

- Borylation : Introducing the boronic ester group via Miyaura borylation (e.g., Pd-catalyzed coupling of a halide precursor with bis(pinacolato)diboron) .

- Protection : Introducing the N-BOC (tert-butoxycarbonyl) group to the amine using di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or TEA) .

- Chlorination : Directing chlorine substitution at the 5-position using electrophilic chlorination agents (e.g., NCS) under controlled conditions to avoid overhalogenation.

Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Q. How can the purity and structural integrity of this boronic ester be validated?

- NMR Spectroscopy : NMR can confirm boronic ester formation (δ ~30 ppm for pinacol esters). and NMR verify the BOC-protected amine (e.g., tert-butyl group at δ 1.4 ppm) and chlorine substitution .

- Mass Spectrometry : High-resolution MS (ESI or EI) confirms molecular weight (e.g., CHBClNO: expected [M+H] ~360.1).

- HPLC : Reverse-phase HPLC with UV detection (λ ~270 nm for aromatic absorption) assesses purity (>95% typical for research-grade material) .

Q. What are the primary applications of this compound in palladium-catalyzed cross-coupling reactions?

This boronic ester is widely used in Suzuki-Miyaura couplings to introduce the 3-(N-BOC-Amino)-5-chlorophenyl moiety into biaryl or heteroaryl systems. Key considerations include:

- Catalyst Systems : Pd(PPh) or Pd(dppf)Cl with aqueous bases (e.g., NaCO) in THF/water mixtures .

- Substrate Compatibility : Reacts efficiently with aryl/heteroaryl halides (Br, I) but may require optimization for sterically hindered partners.

- Functional Group Tolerance : The BOC group is stable under basic conditions but may require protection if acidic or nucleophilic reagents are used post-coupling .

Advanced Research Questions

Q. How does solvent polarity influence the stability of the boronic ester during reactions?

- Aprotic Solvents : THF or DCM minimizes hydrolysis of the boronic ester. Traces of water in solvents can lead to gradual decomposition, forming boronic acid .

- Protic Solvents : Methanol or ethanol accelerates hydrolysis, particularly under acidic/basic conditions. Stability studies using NMR in DO/THF mixtures show a half-life of ~6 hours at pH 7 .

Q. What strategies enhance chemoselectivity when multiple reactive sites (e.g., BOC-amine and boronic ester) are present?

- Protection/Deprotection : Temporarily protect the boronic ester as a trifluoroborate salt (e.g., using KHF) to prevent undesired coupling while modifying the BOC-amine .

- pH Control : Conduct reactions at neutral pH to avoid BOC cleavage (acid-labile) or boronic ester hydrolysis.

- Ligand Design : Bulky ligands (e.g., SPhos) suppress side reactions at sterically hindered positions .

Q. How can radical intermediates impact reactions involving this boronic ester?

Under photoredox conditions, the boronic ester can participate in radical borylation cascades. For example:

Q. How do discrepancies in cross-coupling yields arise, and how can they be resolved?

Common issues include:

- Protodeboronation : Occurs with electron-deficient aryl halides or strong bases. Mitigate by using milder bases (KPO) or lower temperatures .

- Homocoupling : Catalyzed by residual Pd(0). Additives like TBAB (tetrabutylammonium bromide) suppress this .

- Incomplete Conversion : Optimize catalyst loading (1–5 mol%) and ensure rigorous exclusion of oxygen .

Q. What spectroscopic methods are optimal for monitoring reactions involving this compound?

Q. How can the BOC-protected amine be selectively deprotected without affecting the boronic ester?

Q. What are the implications of steric hindrance from the 5-chloro substituent on reactivity?

- Coupling Efficiency : Steric bulk at the 5-position slows transmetallation in Suzuki reactions. Use Pd catalysts with large bite angles (e.g., XPhos) to improve efficiency .

- Directing Effects : The chlorine atom can act as a weak directing group in electrophilic substitutions, but this is negligible under cross-coupling conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.